Cas no 116296-30-1 (2-(5-Acetyl-2-methoxyphenyl)acetic acid)

2-(5-アセチル-2-メトキシフェニル)酢酸は、有機合成や医薬品中間体として重要な化合物です。その構造的特徴として、アセチル基とメトキシ基を有する芳香環に酢酸鎖が結合しており、高い反応性と多様な誘導体合成の可能性を提供します。特に、医薬品開発分野では、この化合物の官能基が薬理活性分子の構築に有用です。また、結晶性が良好で取り扱いやすく、安定性にも優れているため、実験室規模から工業生産まで幅広く利用可能です。精密有機合成における中間体としての信頼性の高さが特長です。

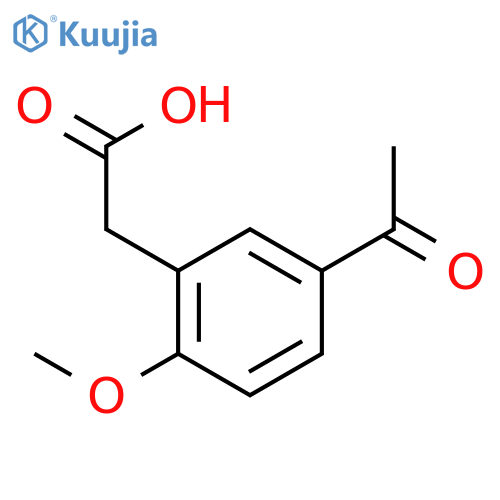

116296-30-1 structure

商品名:2-(5-Acetyl-2-methoxyphenyl)acetic acid

CAS番号:116296-30-1

MF:C11H12O4

メガワット:208.210583686829

MDL:MFCD06373492

CID:232075

2-(5-Acetyl-2-methoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid,5-acetyl-2-methoxy-

- (5-acetyl-2-methoxyphenyl)acetate

- (5-acetyl-2-methoxyphenyl)acetic acid

- 2-(5-acetyl-2-methoxyphenyl)acetic acid

- 5-acetyl-2-methoxyBenzeneacetic acid

- 2-(5-Acetyl-2-methoxyphenyl)acetic acid

-

- MDL: MFCD06373492

- インチ: InChI=1S/C11H12O4/c1-7(12)8-3-4-10(15-2)9(5-8)6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14)

- InChIKey: ZIQLGQMVEOXQSY-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC(CC(O)=O)=C(OC)C=C1)(=O)C

計算された属性

- せいみつぶんしりょう: 208.07356

じっけんとくせい

- PSA: 63.6

2-(5-Acetyl-2-methoxyphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-11712-0.05g |

2-(5-acetyl-2-methoxyphenyl)acetic acid |

116296-30-1 | 95% | 0.05g |

$93.0 | 2023-02-09 | |

| Enamine | EN300-11712-1.0g |

2-(5-acetyl-2-methoxyphenyl)acetic acid |

116296-30-1 | 95% | 1.0g |

$400.0 | 2023-02-09 | |

| TRC | B401293-10mg |

2-(5-Acetyl-2-methoxyphenyl)acetic acid |

116296-30-1 | 10mg |

$ 50.00 | 2022-06-01 | ||

| Enamine | EN300-11712-10.0g |

2-(5-acetyl-2-methoxyphenyl)acetic acid |

116296-30-1 | 95% | 10.0g |

$1800.0 | 2023-02-09 | |

| Enamine | EN300-11712-5.0g |

2-(5-acetyl-2-methoxyphenyl)acetic acid |

116296-30-1 | 95% | 5.0g |

$1200.0 | 2023-02-09 | |

| Enamine | EN300-11712-250mg |

2-(5-acetyl-2-methoxyphenyl)acetic acid |

116296-30-1 | 95.0% | 250mg |

$198.0 | 2023-10-03 | |

| Enamine | EN300-11712-500mg |

2-(5-acetyl-2-methoxyphenyl)acetic acid |

116296-30-1 | 95.0% | 500mg |

$312.0 | 2023-10-03 | |

| abcr | AB315628-1g |

(5-Acetyl-2-methoxyphenyl)acetic acid; . |

116296-30-1 | 1g |

€641.50 | 2025-03-19 | ||

| 1PlusChem | 1P000CL4-50mg |

Benzeneacetic acid, 5-acetyl-2-methoxy- |

116296-30-1 | 95% | 50mg |

$172.00 | 2023-12-26 | |

| 1PlusChem | 1P000CL4-250mg |

Benzeneacetic acid, 5-acetyl-2-methoxy- |

116296-30-1 | 95% | 250mg |

$298.00 | 2023-12-26 |

2-(5-Acetyl-2-methoxyphenyl)acetic acid 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

116296-30-1 (2-(5-Acetyl-2-methoxyphenyl)acetic acid) 関連製品

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:116296-30-1)2-(5-Acetyl-2-methoxyphenyl)acetic acid

清らかである:99%

はかる:1g

価格 ($):454.0